molecular formula C11H12FNS B8427721 4-(2-Fluoro-4-aminophenyl)-3,6-dihydro-2H-thiopyran

4-(2-Fluoro-4-aminophenyl)-3,6-dihydro-2H-thiopyran

Cat. No. B8427721
M. Wt: 209.29 g/mol
InChI Key: YBSYGPZCUQQBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-aminophenyl)-3,6-dihydro-2H-thiopyran is a useful research compound. Its molecular formula is C11H12FNS and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluoro-4-aminophenyl)-3,6-dihydro-2H-thiopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoro-4-aminophenyl)-3,6-dihydro-2H-thiopyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Fluoro-4-aminophenyl)-3,6-dihydro-2H-thiopyran

Molecular Formula

C11H12FNS

Molecular Weight

209.29 g/mol

IUPAC Name

4-(3,6-dihydro-2H-thiopyran-4-yl)-3-fluoroaniline

InChI

InChI=1S/C11H12FNS/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-3,7H,4-6,13H2

InChI Key

YBSYGPZCUQQBDC-UHFFFAOYSA-N

Canonical SMILES

C1CSCC=C1C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-4-(2-fluoro-4-aminophenyl)tetrahydrothiopyran (11.35 g, 50 mM) and butylated hydroxytoluene (50 mg) as antioxidant were suspended in a mixture of concentrated hydrochloric acid (37%, 200 ml) and water (50 ml), and stirred at 80° under nitrogen for 18 hours. Glacial acetic acid (150 ml) was added, and reaction continued at 80° for a further 5 hours. After cooling, the reaction was made basic by the cautious addition of concentrated ammonia and ice. The mixture was extracted with diethyl ether (400 ml), the extract washed with water (100 ml), brine (100 ml), dried (magnesium sulfate), filtered and evaporated to give the title product (10 g) as a dark oil.
Quantity
11.35 g
Type
reactant
Reaction Step One
[Compound]
Name
butylated hydroxytoluene
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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